

(S)-methyl 2-aminobutanoate CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-methyl 2-aminobutanoate

Cat. No.: B555798

[Get Quote](#)

An In-Depth Technical Guide to (S)-Methyl 2-Aminobutanoate

This technical guide provides a comprehensive overview of **(S)-methyl 2-aminobutanoate**, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and key applications.

Chemical Identity and Structure

(S)-Methyl 2-aminobutanoate is a chiral amino acid ester. It is commonly available as a hydrochloride salt, which enhances its stability and solubility in aqueous media. The free base and its hydrochloride salt have distinct CAS numbers.

- **(S)-Methyl 2-aminobutanoate** (Free Base)
 - CAS Number: 15399-22-1[1][2][3]
 - Synonyms: Methyl (S)-2-aminobutanoate, (S)-2-Aminobutanoic Acid Methyl Ester, L-Homoalanine methyl ester[1][3]
 - Molecular Formula: C₅H₁₁NO₂[1][2][3]
 - Molecular Weight: 117.15 g/mol [1][2][3]
- **(S)-Methyl 2-aminobutanoate** Hydrochloride (HCl Salt)

- CAS Number: 56545-22-3[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: Methyl L-2-aminobutanoate hydrochloride, L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₅H₁₂ClNO₂[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Weight: 153.61 g/mol [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The chemical structure of the (S)-enantiomer is depicted below:

Chemical Structure of **(S)-Methyl 2-aminobutanoate**

Physicochemical Properties

The properties of **(S)-methyl 2-aminobutanoate** and its hydrochloride salt are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups and purification procedures.

Property	(S)-Methyl 2-aminobutanoate (Free Base)	(S)-Methyl 2-aminobutanoate Hydrochloride	Source(s)
Molecular Formula	C ₅ H ₁₁ NO ₂	C ₅ H ₁₂ ClNO ₂	[1] [2] [3] [7]
Molecular Weight	117.15 g/mol	153.61 g/mol	[1] [2] [3] [7]
Appearance	Not specified	White crystalline solid	[5]
Melting Point	Not specified	116–117°C	[5]
Boiling Point	127.8°C at 760 mmHg	Not specified	[8]
Density	0.987 g/cm ³	Not specified	[8]
Solubility	Not specified	Highly soluble in water (>100 mg/mL)	[5]
Storage Temperature	2–8°C (Refrigerator)	Room temperature	[1] [5]
Purity	≥95%	≥97%	[4] [7]

Experimental Protocols: Synthesis

The synthesis of **(S)-methyl 2-aminobutanoate** hydrochloride is typically achieved through the esterification of (S)-2-aminobutanoic acid. Below are two common laboratory-scale protocols.

Synthesis using Thionyl Chloride in Methanol

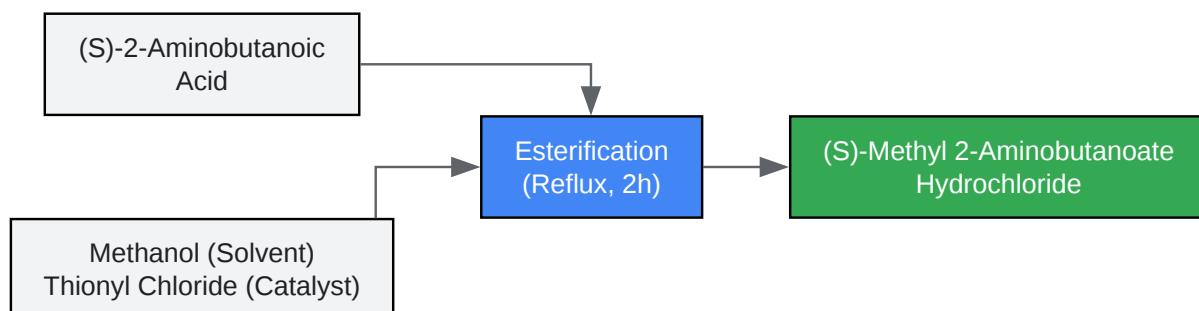
This is a widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chloride and hydrogen chloride in situ, which catalyzes the esterification.

Experimental Protocol:

- (S)-2-aminobutanoic acid (0.21 mol) is dissolved in 120 mL of methanol in a round-bottom flask.[2]
- The reaction mixture is cooled to 0°C in an ice-water bath.[2]
- Thionyl chloride (0.42 mol) is added slowly and dropwise with continuous stirring.[2]
- After the addition is complete, the reaction mixture is heated to reflux for 2 hours.[2]
- Subsequently, the mixture is cooled to room temperature.[2]
- The solvent is removed by concentration under reduced pressure to yield **(S)-methyl 2-aminobutanoate** hydrochloride as a white solid.[2][9]

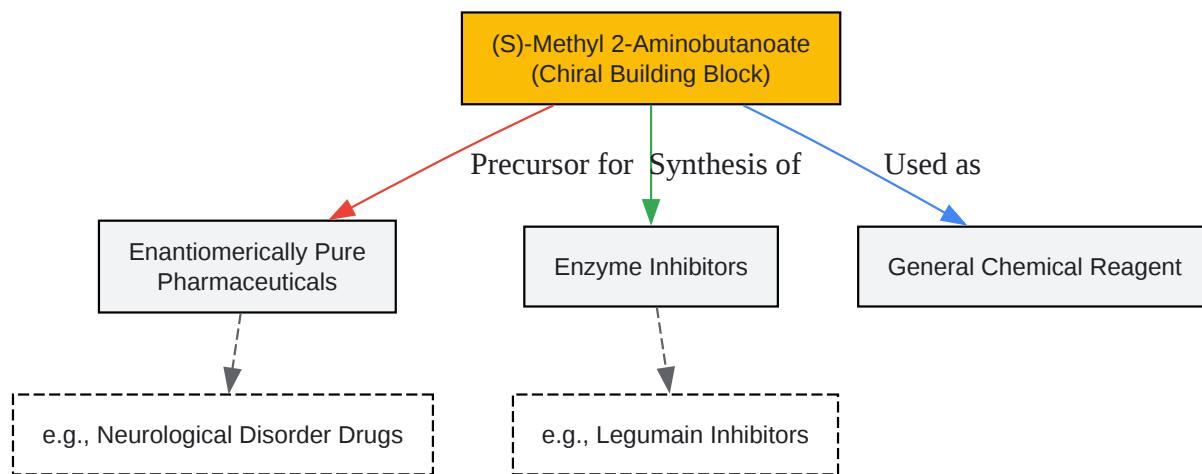
Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to the thionyl chloride procedure and is performed at room temperature.


General Procedure:

- Place the amino acid (0.1 mol) in a round-bottom flask.[10]

- Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring with a magnetic stirrer.[10]
- Add methanol (100 mL) to the mixture.[10]
- Stir the resulting solution or suspension at room temperature.[10]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]
- Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product as its hydrochloride salt.[10]


Visualization of Synthesis and Applications

The following diagrams illustrate the synthesis workflow and the role of **(S)-methyl 2-aminobutanoate** as a chiral building block.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(S)-Methyl 2-Aminobutanoate** Hydrochloride.

[Click to download full resolution via product page](#)

Caption: Applications of **(S)-Methyl 2-Aminobutanoate** in synthesis.

Applications in Research and Drug Development

(S)-Methyl 2-aminobutanoate is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. Its key applications include:

- Chiral Precursor for Pharmaceuticals: Its defined stereochemistry makes it an important starting material for the synthesis of enantiomerically pure drugs.^[5] It is noted as an impurity in the synthesis of Levetiracetam, an anti-epileptic drug, which highlights its structural relevance in this class of compounds.^[1]
- Synthesis of Enzyme Inhibitors: The compound is used in the synthesis of molecules designed for stereospecific binding to enzymes.^[5] For instance, it is a reagent in the synthesis of methylsulfonamide-based small molecule legumain inhibitors.^{[1][2]}
- General Chemical Reagent: Beyond specific complex syntheses, it serves as a versatile chiral amine and ester for various chemical transformations.^{[1][2]}

Safety and Handling

(S)-Methyl 2-aminobutanoate hydrochloride is classified as an irritant.^[6] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. It should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-Methyl 2-aminobutanoate | 15399-22-1 [chemicalbook.com]
- 3. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 6. (S)-methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. methyl 2-aminobutanoate | CAS#:2483-62-7 | Chemsoc [chemsoc.com]
- 9. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-methyl 2-aminobutanoate CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555798#s-methyl-2-aminobutanoate-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com